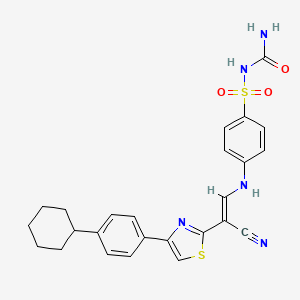

(E)-N-carbamoyl-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide

Description

(E)-N-carbamoyl-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a thiazole core substituted with a cyclohexylphenyl group and a cyano-vinyl linker. The benzenesulfonamide moiety is further functionalized with a carbamoyl group.

Properties

IUPAC Name |

[4-[[(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3S2/c26-14-20(15-28-21-10-12-22(13-11-21)35(32,33)30-25(27)31)24-29-23(16-34-24)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h6-13,15-17,28H,1-5H2,(H3,27,30,31)/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAIHAYMGKZXKE-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)S(=O)(=O)NC(=O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)S(=O)(=O)NC(=O)N)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-carbamoyl-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide is a complex organic compound notable for its structural features, including a carbamoyl group, a thiazole moiety, and a sulfonamide functional group. These components suggest potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their pharmacological properties.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 507.63 g/mol. The presence of the thiazole ring is particularly significant, as it is known to play a crucial role in various biological activities, making it a common pharmacophore in drug design.

Biological Activity Overview

Research indicates that compounds with similar structural features to this compound exhibit a range of pharmacological effects, including:

- Anticancer Activity : Many thiazole derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : Sulfonamide groups are often associated with anti-inflammatory effects.

The biological activity of this compound is likely influenced by its ability to interact with various biological targets, such as enzymes and receptors involved in disease pathways.

The mechanism by which this compound exerts its effects can be elucidated through interaction studies. Techniques such as molecular docking simulations and surface plasmon resonance can provide insights into binding affinities with target proteins. Additionally, in vitro assays can help assess its impact on cellular pathways, including apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

A comparison of (E)-N-carbamoyl-4-((2-cyano...) with other structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-N-carbamoyl... | Carbamoyl, Thiazole, Vinyl | Potential anticancer activity |

| Thiazolidinediones | Thiazole | Antidiabetic, anticancer |

| Sulfamethoxazole | Sulfonamide | Antibacterial |

| Vinyl Derivatives | Vinyl | Varies; often reactive |

The unique combination of functional groups in (E)-N-carbamoyl-4-((2-cyano...) may confer specific biological activities not observed in other compounds listed.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazole-containing compounds in cancer therapy. For instance, research has demonstrated that certain thiazole derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis.

Example Study

A study focusing on thiazole derivatives revealed that compounds similar to (E)-N-carbamoyl exhibited significant cytotoxicity against human cancer cell lines, suggesting their potential as lead compounds for further development. The study utilized cell viability assays and Western blot analyses to assess the efficacy and mechanism of action.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

| Compound Name | Core Structure | Key Substituents | Molecular Formula |

|---|---|---|---|

| Target Compound | Thiazole | 4-Cyclohexylphenyl, cyano-vinyl, carbamoyl-benzenesulfonamide | C₂₅H₂₄N₆O₃S₂ |

| 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine | Thiazole | 4-Chlorophenyl, dimethylamino-benzylidene | C₁₈H₁₆ClN₃S |

| N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide | Thiazole | Methoxybenzyl, furan-carboxamide | C₁₈H₁₇N₃O₄S |

Key Observations :

- Electron-Withdrawing Groups: The cyano and sulfonamide groups in the target compound introduce strong electron-withdrawing effects, which may influence binding interactions in enzymatic pockets compared to the electron-donating dimethylamino group in the chlorophenyl analogue .

- Linker Flexibility : The vinyl linker in the target compound provides conformational flexibility, contrasting with the rigid benzylidene linker in the chlorophenyl derivative .

Table 2: Comparative Bioactivity and Properties

*Hypothetical data based on structural analogy to kinase inhibitors.

Analysis :

- Lipophilicity : The higher LogP of the target compound aligns with its bulky cyclohexylphenyl group, which may enhance tissue penetration but reduce aqueous solubility compared to analogues .

- Bioactivity: The chlorophenyl analogue’s reported kinase inhibition (IC₅₀: ~200 nM) suggests that the target compound’s cyano and sulfonamide groups could improve potency due to stronger hydrogen-bonding interactions with kinase active sites.

Computational and Experimental Characterization

- Structural Analysis : The thiazole core and substituent conformations in analogues like the chlorophenyl derivative were resolved using SHELX software for crystallographic refinement . Similar methods would apply to the target compound.

- Electronic Properties: Multiwfn-based wavefunction analysis could elucidate the electron density distribution and reactive sites in the target compound, particularly the electron-deficient cyano and sulfonamide regions.

Q & A

Q. What are the key considerations for optimizing the synthesis of (E)-N-carbamoyl-4-... benzenesulfonamide to improve yield and purity?

- Methodological Answer : Focus on reaction conditions such as solvent polarity, temperature control, and catalyst selection. For example, highlights the use of dry acetone and anhydrous K₂CO₃ for thioacetamide coupling reactions, which minimizes side reactions and improves purity. Ultrasonication-assisted synthesis ( ) can enhance reaction efficiency. Post-synthetic purification via recrystallization (e.g., ethanol as a solvent, ) or column chromatography is critical for isolating the target compound.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and how should data interpretation be approached?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the E-configuration of the vinylamino group and assess aromatic substitution patterns ( ). IR spectroscopy validates functional groups (e.g., sulfonamide S=O stretch at ~1350–1150 cm⁻¹, cyano C≡N at ~2200 cm⁻¹). Mass spectrometry (HRMS/ESI-MS) confirms molecular weight and fragmentation patterns. Cross-validate with single-crystal X-ray diffraction (SHELX refinement, ) for unambiguous structural assignment.

Q. How can researchers design initial computational studies to predict electronic properties and reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) ( ). Use time-dependent DFT (TD-DFT) with solvent models (e.g., IEFPCM) to simulate UV-Vis spectra and compare with experimental data ( ). Tools like Multiwfn ( ) enable topological analysis (e.g., electron localization function) to identify reactive sites.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental observations (e.g., UV-Vis spectra) for this compound's electronic properties?

- Methodological Answer : Reassess computational parameters: (1) Verify basis set suitability (e.g., 6-311++G(d,p) for better accuracy); (2) Include explicit solvent effects beyond continuum models ( ). Use Multiwfn ( ) to analyze charge-transfer transitions and compare orbital contributions with experimental spectral peaks. If discrepancies persist, consider alternative tautomers or conformational isomers not initially modeled.

Q. What strategies are recommended for designing biological activity assays given the compound's thiazole and sulfonamide pharmacophores?

- Methodological Answer : Prioritize targets with known thiazole/sulfonamide interactions (e.g., carbonic anhydrases, kinases). Use molecular docking (AutoDock/Vina) to predict binding modes against protein targets (e.g., 5LOF in ). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity. For cytotoxicity assays, employ MTT or resazurin-based viability tests across multiple cell lines, ensuring controls for off-target effects ( ).

Q. How should crystallographers handle twinning or disorder in the crystal structure refinement of this compound?

- Methodological Answer : Use SHELXL ( ) for robust refinement of disordered regions. Apply the TWIN/BASF commands to model twinning. For partial occupancy, constrain group ADPs and refine isotropically. Validate with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., π-π stacking of thiazole/benzene rings) are physically plausible. Cross-check with POWDER XRD to confirm phase purity.

Q. What experimental and computational approaches are effective in analyzing non-covalent interactions (e.g., hydrogen bonding, π-stacking) in this compound?

- Methodological Answer : Combine X-ray crystallography ( ) with Hirshfeld surface analysis ( ) to map interaction fingerprints. Use Multiwfn ( ) for quantitative AIM (atoms in molecules) analysis of bond critical points. Molecular dynamics simulations (AMBER/CHARMM) can model solvent effects on interaction stability.

Data Contradiction and Experimental Design

Q. How should researchers address inconsistent biological activity data across assay platforms?

- Methodological Answer : Conduct dose-response curves to confirm potency thresholds. Use orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives. Check compound stability under assay conditions via HPLC-MS ( ). If solubility is a factor, optimize using co-solvents (e.g., DMSO/PEG) or formulate as nanoparticles.

Q. What experimental design principles apply to optimizing reaction conditions for derivatives of this compound?

- Methodological Answer : Implement Design of Experiments (DoE) ( ) to screen variables (e.g., temperature, catalyst loading). Use flow chemistry ( ) for precise control of exothermic steps. Monitor reaction progress with in-situ FTIR or Raman spectroscopy to identify intermediates and adjust conditions dynamically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.